molecular formula C9H8F2O2 B1297513 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one CAS No. 178374-78-2

1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one

Cat. No. B1297513
M. Wt: 186.15 g/mol
InChI Key: PJIDRPUAOWTRGM-UHFFFAOYSA-N
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Description

1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one, also known as DFP, is an organic compound with the molecular formula C9H8F2O21. It has a molecular weight of 186.15 g/mol1.



Molecular Structure Analysis

The molecular structure of 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one consists of a propanone group attached to a phenyl ring. The phenyl ring has two fluorine atoms and one hydroxy group attached to it1.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one are not fully detailed in the available sources. However, it is known that it has a molecular weight of 186.16 g/mol2.


Scientific Research Applications

Antimicrobial and Antiradical Activities

1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one derivatives have been synthesized and their applications in biological activities have been explored. For instance, a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones demonstrated both antimicrobial and antioxidant properties. These compounds were tested against various human pathogens, including Staphylococcus aureus and Escherichia coli, as well as the yeast Candida albicans. The antimicrobial activities were quantified as minimum inhibitory concentrations, and their antioxidant activity was determined using DPPH and ABTS.+ methods. However, it's noteworthy that the biological activities of these compounds were lower compared to certain types of beta blockers (Čižmáriková et al., 2020).

Photophysical Properties

Studies on the photophysical properties of various derivatives of 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one have also been conducted. These studies explored the absorption and fluorescence characteristics of these derivatives in different solvents. The findings indicated bathochromic shifts from non-polar to polar solvents, suggesting a large difference in dipole moment between the ground and excited states. This difference indicates that the molecules are more stabilized in the singlet excited state compared to the ground state. Such properties are crucial for understanding the molecular interactions and stability under different conditions (Kumari et al., 2017).

Interaction with Biological Targets

Some studies have focused on the potential interaction of these compounds with biological targets. Molecular docking studies suggested that certain derivatives might interact with specific enzymes, such as influenza neuraminidase and chikungunya nsP2 protease, indicating potential applications in treating viral infections. These studies also involved computational analyses, including optimization of molecular geometry and simulated vibrational frequency, to understand the compound's future scope in chemical reactivity, biological property, and optical device applications (Rajamani et al., 2020).

Role in Bioremediation

Derivatives of 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one have been investigated for their role in bioremediation, particularly in the degradation of environmental pollutants like Bisphenol A (BPA). Studies involving laccase from Fusarium incarnatum and reverse micelles systems demonstrated significant degradation of BPA, indicating the potential application of these compounds in environmental cleanup and reducing the impact of endocrine-disrupting chemicals (Chhaya & Gupte, 2013).

Safety And Hazards

The safety data sheet for a similar compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation3. However, specific safety and hazard information for 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one was not found in the available sources.


Future Directions

The future directions for the study and application of 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one are not specified in the available sources.


Please note that this information is based on the available sources and there may be additional information not covered in this analysis. For a more detailed and specific analysis, please refer to scientific literature or consult a chemistry professional.


properties

IUPAC Name

1-(3,5-difluoro-4-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-2-8(12)5-3-6(10)9(13)7(11)4-5/h3-4,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIDRPUAOWTRGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C(=C1)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334040
Record name 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one

CAS RN

178374-78-2
Record name 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 178374-78-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JC Bradley, A Lang, A Williams, E Curtin - Nature Precedings, 2011 - nature.com
This book represents a PDF version of Dataset ONSMP029 (2706 unique compounds, 7413 measurements) from a project to collect and curate melting points made available as Open …
Number of citations: 14 www.nature.com

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